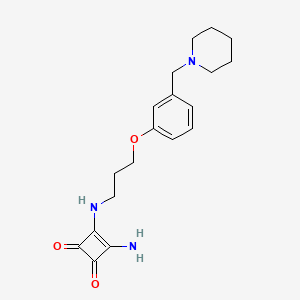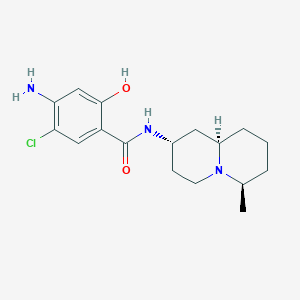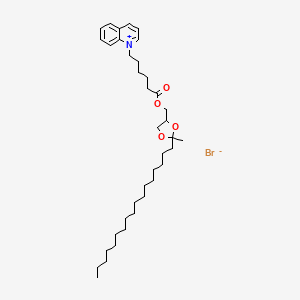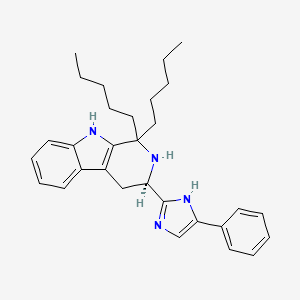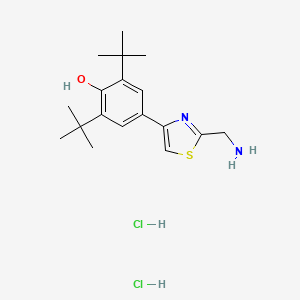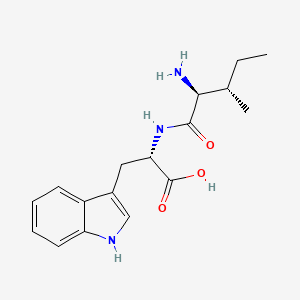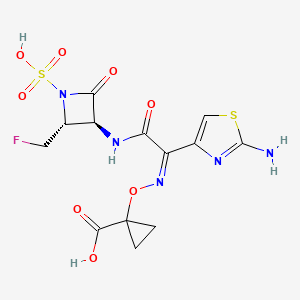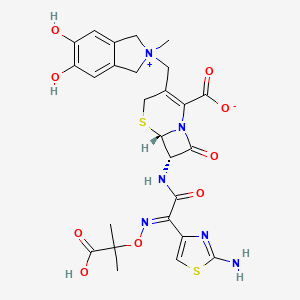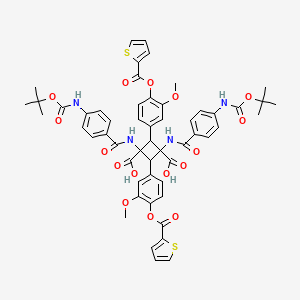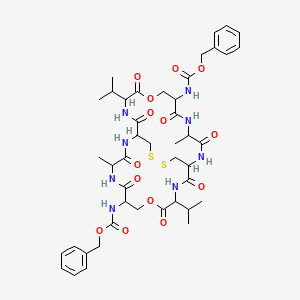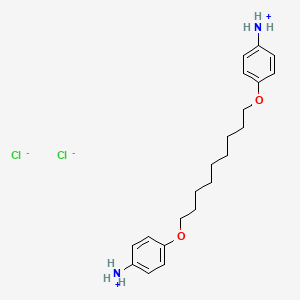
Aniline, 4,4'-(nonamethylenedioxy)DI-, dihydrochloride
Übersicht
Beschreibung
Aniline, 4,4'-(nonamethylenedioxy)di-, dihydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Polymer Science and Materials Chemistry:
- Polyurethane Cationomers Synthesis: Aniline derivatives are used in synthesizing polyurethane cationomers with fluorescent properties, involving intramolecular proton transfer in salicylideneanil structures (Buruianǎ et al., 2005).
- Hydroxyl-Terminated Polybutadiene and Tolylene Diisocyanate Polyurethanes: Aniline derivatives contribute to the synthesis of polyurethanes with specific mechanical properties, using different chain extenders (Zawadzki & Akcelrud, 1997).
- Nonlinear Optical Applications: Schiff bases of aniline derivatives have been synthesized for use in nonlinear optics, highlighting their potential in advanced material applications (Bagheri & Entezami, 2002).
Chemical Synthesis and Characterization:
- Derivatives Synthesis: Aniline derivatives are key in synthesizing compounds with potential applications in chemistry and material science, such as tetrylenes chelated by hybrid amido-amino ligands (Vaňkátová et al., 2011).
- Crystal Engineering: The use of anilic acids in crystal engineering shows the versatility of aniline derivatives in forming supramolecular structures (Zaman, Tomura, & Yamashita, 2001).
Environmental Studies:
- Aniline By-Products in Water Treatment: Studies on the by-products of aniline derivatives during water treatment processes reveal insights into environmental impact and treatment methodologies (Sarasa et al., 2002).
Toxicology and Safety:
- Endocrine Disruption Studies: Aniline derivatives have been studied for their potential endocrine-disrupting effects, providing critical information for environmental and health safety (Bhuiyan et al., 2019).
Analytical Techniques:
- Identification and Quantification in Biological Samples: Techniques have been developed for identifying and quantifying aniline derivatives in biological samples, crucial for both environmental monitoring and toxicology studies (Dasgupta, 1998).
Eigenschaften
CAS-Nummer |
110684-98-5 |
|---|---|
Produktname |
Aniline, 4,4'-(nonamethylenedioxy)DI-, dihydrochloride |
Molekularformel |
C21H32Cl2N2O2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
[4-[9-(4-azaniumylphenoxy)nonoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C21H30N2O2.2ClH/c22-18-8-12-20(13-9-18)24-16-6-4-2-1-3-5-7-17-25-21-14-10-19(23)11-15-21;;/h8-15H,1-7,16-17,22-23H2;2*1H |
InChI-Schlüssel |
HPGDFSDTPKGKOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[NH3+])OCCCCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Kanonische SMILES |
C1=CC(=CC=C1[NH3+])OCCCCCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aniline, 4,4'-(nonamethylenedioxy)di-, dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



